An In-depth Technical Guide to the Chemical Properties of Octyl Decanoate
An In-depth Technical Guide to the Chemical Properties of Octyl Decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl decanoate (B1226879) (CAS No. 2306-92-5), also known as octyl caprate, is the ester of octanol (B41247) and decanoic acid.[1][2] With its unique combination of properties, including low volatility, good solvency, and a favorable safety profile, it has garnered interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of the core chemical properties of octyl decanoate, with a focus on its relevance to research, particularly in the realm of drug development as a potential skin penetration enhancer.
Chemical and Physical Properties
Octyl decanoate is a colorless to pale yellow liquid with a mild, fatty, or waxy odor.[2][3] It is characterized by its lipophilic nature, being practically insoluble in water but soluble in alcohols and dimethyl sulfoxide (B87167) (DMSO).[2][4][5]
Table 1: Physicochemical Properties of Octyl Decanoate
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₆O₂ | [6] |
| Molecular Weight | 284.48 g/mol | [6] |
| CAS Number | 2306-92-5 | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Mild, fatty, waxy | [2] |
| Density | 0.864 g/cm³ at 25°C | [7] |
| Boiling Point | 334.00 to 336.00 °C at 760 mmHg | [2] |
| Melting Point | -0.7 °C | [7] |
| Flash Point | 158.5 °C | [7] |
| Vapor Pressure | 0.000126 mmHg at 25 °C (estimated) | [2] |
| logP (o/w) | 7.918 (estimated) | [2] |
Table 2: Solubility Profile of Octyl Decanoate
| Solvent | Solubility | Source(s) |
| Water | Insoluble (0.00371 mg/L at 25°C, est.) | [2] |
| Alcohol | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Ethanol (96%) | Miscible | [5] |
| Ether | Soluble | [8] |
| Chloroform | Soluble | [8] |
Chemical Reactivity and Synthesis
The primary chemical reactions involving octyl decanoate are hydrolysis and transesterification. Hydrolysis, the cleavage of the ester bond by water, yields decanoic acid and octanol. Transesterification involves the reaction with another alcohol to form a different ester.[6]
The synthesis of octyl decanoate is most commonly achieved through Fischer esterification of decanoic acid and octanol or through enzymatic catalysis.
Fischer Esterification Logical Workflow
Caption: Logical workflow for the synthesis of octyl decanoate via Fischer esterification.
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of octyl decanoate.
Experimental Protocols
Protocol 1: Synthesis of Octyl Decanoate via Fischer Esterification
This protocol is a generalized procedure based on standard Fischer esterification techniques.[9][10][11][12]
Materials:
-
Decanoic acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine decanoic acid and a molar excess of 1-octanol (e.g., 1.2 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-5 mol%).
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected as it forms, driving the equilibrium towards the product. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude octyl decanoate by vacuum distillation to remove unreacted starting materials and any high-boiling impurities.
Protocol 2: Enzymatic Synthesis of Octyl Decanoate
This protocol utilizes an immobilized lipase for a more environmentally friendly synthesis.[13]
Materials:
-
Decanoic acid
-
1-Octanol
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Organic solvent (optional, e.g., hexane)
Procedure:
-
Reaction Setup: In a temperature-controlled shaker flask, combine equimolar amounts of decanoic acid and 1-octanol. A solvent-free system can be used, or a minimal amount of an organic solvent like hexane (B92381) can be added.
-
Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total substrates).
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with continuous shaking for 24-48 hours. Monitor the conversion by GC analysis of small aliquots.
-
Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.
-
Purification: The liquid phase, containing the octyl decanoate product, can be purified by vacuum distillation to remove any unreacted starting materials.
Analytical Methods
The purity and identity of synthesized octyl decanoate can be confirmed using various analytical techniques.
Table 3: Analytical Methods for Octyl Decanoate
| Technique | Purpose | Typical Parameters |
| Gas Chromatography (GC) | Purity assessment and reaction monitoring | Column: VF-17ms (30 m x 0.25 mm x 0.25 µm) or similar; Carrier Gas: Helium; Injector Temp: 250°C; Oven Program: Initial 55°C, ramp to 300°C; Detector: FID or MS. |
| Infrared (IR) Spectroscopy | Functional group identification | Look for the characteristic ester C=O stretch around 1740 cm⁻¹ and C-O stretches. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H NMR will show characteristic signals for the octyl and decanoyl chains. ¹³C NMR will confirm the presence of the ester carbonyl carbon around 173 ppm. |
Applications in Drug Development: Skin Penetration Enhancement
Octyl decanoate, along with other fatty acid esters, is recognized for its potential as a skin penetration enhancer in topical and transdermal drug delivery systems.[1][14][15] These enhancers reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the absorption of active pharmaceutical ingredients (APIs).
Mechanism of Action
The primary mechanism by which fatty acid esters like octyl decanoate enhance skin penetration is through the disruption of the highly ordered lipid matrix of the stratum corneum.[14][15] This can be visualized as the insertion of the lipophilic ester molecules between the organized lipid bilayers, leading to an increase in fluidity and the creation of more permeable domains. This disruption facilitates the diffusion of drug molecules through the skin barrier.
Signaling Pathway of Skin Penetration Enhancement
Caption: Proposed mechanism of octyl decanoate as a skin penetration enhancer.
Experimental Protocol: In Vitro Skin Permeation Study
This protocol outlines a general method for evaluating the effect of octyl decanoate on the permeation of a model drug through an excised skin membrane using a Franz diffusion cell.
Materials:
-
Excised human or animal skin (e.g., porcine ear skin)
-
Franz diffusion cells
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for the drug)
-
Model drug
-
Test formulation containing the model drug and octyl decanoate
-
Control formulation containing the model drug without octyl decanoate
-
High-performance liquid chromatography (HPLC) system for drug quantification
Procedure:
-
Skin Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat. Cut the skin to the appropriate size to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution. Ensure no air bubbles are trapped beneath the skin.
-
Dosing: Apply a precise amount of the test or control formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.
-
Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The slope of the linear portion of this plot gives the steady-state flux. The enhancement ratio (ER) can be calculated by dividing the flux from the test formulation by the flux from the control formulation.
Safety and Toxicology
Octyl decanoate is generally considered to have a low order of toxicity and is not classified as a hazardous substance.[16]
Table 4: Toxicological Profile of Octyl Decanoate
| Endpoint | Result | Source(s) |
| Acute Oral Toxicity | Not determined; related fatty acid esters have very low acute oral toxicity (LD₅₀ > 5 g/kg in rats) | [17] |
| Acute Dermal Toxicity | Not determined; not expected to be toxic via dermal route | [16] |
| Skin Irritation | Not classified as a skin irritant; some studies on related compounds show mild to moderate irritation at high concentrations | [16][17] |
| Eye Irritation | Not classified as an eye irritant; studies on related compounds show minimal to mild irritation | [16][17][18] |
| Skin Sensitization | Not classified as a skin sensitizer | [16] |
| Mutagenicity | Not classified as a mutagen | [16] |
| Carcinogenicity | Not classified as a carcinogen | [16] |
Handling and Storage:
-
Handling: Ensure good ventilation of the work station. Wear personal protective equipment, including safety glasses and gloves. Do not eat, drink, or smoke when using this product. Always wash hands after handling.[16]
-
Storage: Store in a well-ventilated place. Keep cool.[16]
Conclusion
Octyl decanoate is a versatile ester with well-defined chemical and physical properties. Its synthesis is achievable through established methods like Fischer esterification and enzymatic catalysis. Of particular interest to the pharmaceutical sciences is its role as a skin penetration enhancer, which is attributed to its ability to disrupt the lipid organization of the stratum corneum. With a favorable safety profile, octyl decanoate continues to be a compound of interest for researchers and drug development professionals exploring novel topical and transdermal delivery systems. Further research into its specific interactions with skin lipids and quantitative solubility in a broader range of solvents would provide even greater utility for formulation development.
References
- 1. Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers | Semantic Scholar [semanticscholar.org]
- 2. octyl decanoate, 2306-92-5 [thegoodscentscompany.com]
- 3. utsi.edu [utsi.edu]
- 4. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5333-42-6 CAS MSDS (2-Octyl-1-dodecanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Buy Octyl decanoate | 2306-92-5 | >98% [smolecule.com]
- 7. echemi.com [echemi.com]
- 8. OCTADECANOL - OCTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. athabascau.ca [athabascau.ca]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
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